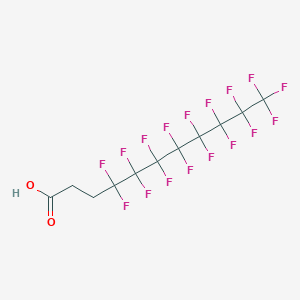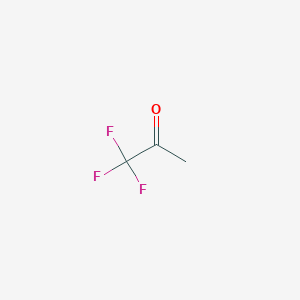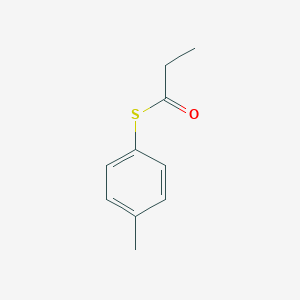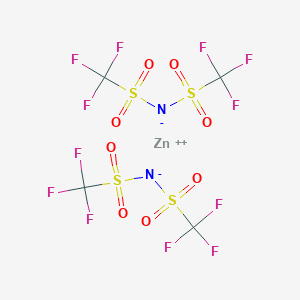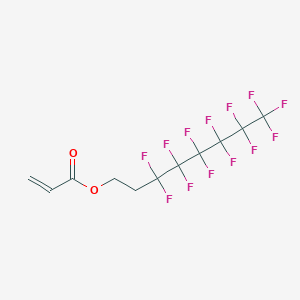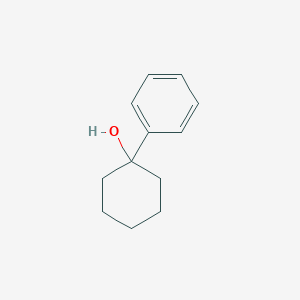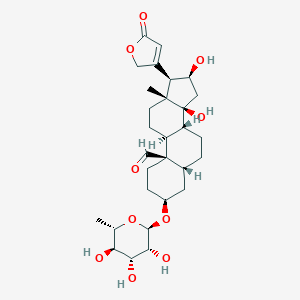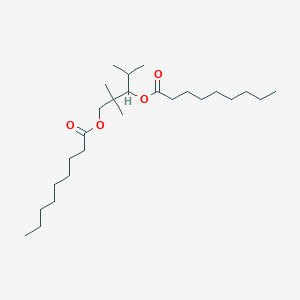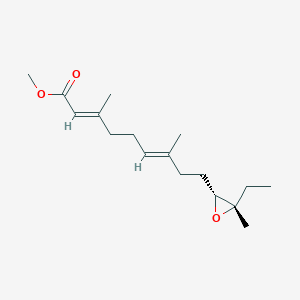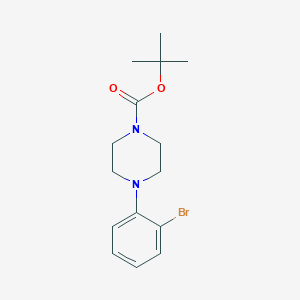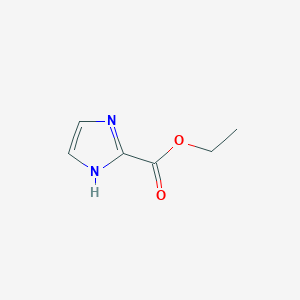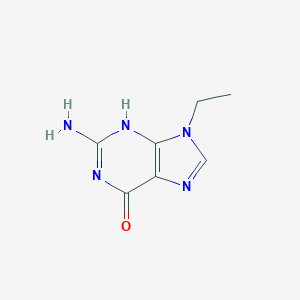
9-Etilguanina
Descripción general
Descripción
9-Ethylguanine: is a modified nucleobase derived from guanineThis compound is primarily used as a model nucleobase in studies involving DNA interactions with organometallic complexes, especially those designed to target tumors . Its molecular formula is C7H9N5O, and it has a molecular weight of 179.18 g/mol .
Aplicaciones Científicas De Investigación
Chemistry: 9-Ethylguanine is used as a model nucleobase to study DNA interactions with organometallic complexes.
Biology: In biological research, 9-ethylguanine is used to investigate the effects of DNA modifications on cellular processes. It serves as a tool to study mutagenesis and DNA repair mechanisms .
Medicine: This compound is utilized in the development of anticancer agents. By studying its interactions with metal complexes, researchers aim to design new drugs that can target and disrupt cancerous cells .
Industry: While its industrial applications are less common, 9-ethylguanine can be used in the synthesis of specialized nucleotides and nucleosides for various biotechnological applications .
Mecanismo De Acción
Target of Action
9-Ethylguanine primarily targets DNA during replication . It is a modified nucleobase derived from guanine, which is one of the four main nucleobases found in the nucleic acids DNA and RNA .
Mode of Action
9-Ethylguanine exerts its mechanism of action by incorporating into DNA during replication . This incorporation leads to the formation of abnormal base pairs . It is also used as a DNA model base for a variety of physical chemical studies of organometallic complexes .
Pharmacokinetics
It’s also important to note that most drug metabolism of 9-Ethylguanine is achieved by glucuronidation .
Result of Action
The primary result of 9-Ethylguanine’s action is the formation of abnormal base pairs in DNA . This can lead to mutations, which may have various effects depending on the nature and location of the mutation. In some cases, these mutations could potentially lead to diseases such as cancer. It’s also used to investigate the antitumor activity of organometallic complexes .
Análisis Bioquímico
Biochemical Properties
9-Ethylguanine plays a significant role in biochemical reactions, particularly in the context of DNA interactions. It serves as a mutagenic agent, incorporating into DNA during replication and leading to the formation of abnormal base pairs . This property of 9-Ethylguanine is crucial in studying the mechanisms of DNA repair and the consequences of DNA damage at the molecular level .
Cellular Effects
The effects of 9-Ethylguanine on cells are primarily related to its role as a mutagenic agent. By incorporating into DNA during replication, it can lead to mutations that may affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 9-Ethylguanine involves its incorporation into DNA during replication. This process leads to the formation of abnormal base pairs, which can result in mutations. These mutations can then influence various cellular processes, including enzyme activity, gene expression, and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Ethylguanine can change over time. For instance, a study showed that the K2 (9-Ethylguanine)122+ quadruplex is more stable to unimolecular dissociation than the K (9-Ethylguanine)8+ quadruplex in the gas phase .
Metabolic Pathways
9-Ethylguanine is involved in the purine metabolism pathway, as it is a derivative of guanine
Subcellular Localization
As a component of DNA, 9-Ethylguanine is primarily located in the nucleus of a cell. It can also be found in the mitochondria, which contain their own DNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-ethylguanine typically involves the alkylation of guanine. One common method is the reaction of guanine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 9-ethylguanine are not extensively documented, the general approach would involve large-scale alkylation reactions similar to the laboratory synthesis. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-Ethylguanine can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially affecting the purine ring.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of 9-ethylguanine.
Reduction: Reduced forms of the purine ring.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Guanine: The parent compound from which 9-ethylguanine is derived.
9-Methylguanine: Another alkylated derivative of guanine.
6-Thioguanine: A thiol-substituted guanine analog used in chemotherapy.
Uniqueness: 9-Ethylguanine is unique due to its specific ethyl substitution, which affects its chemical reactivity and biological interactions. This modification allows it to serve as a model compound in studies of DNA interactions with organometallic complexes, providing insights that are not possible with other guanine derivatives .
Propiedades
IUPAC Name |
2-amino-9-ethyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-12-3-9-4-5(12)10-7(8)11-6(4)13/h3H,2H2,1H3,(H3,8,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOYBEPLTCFIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236684 | |
| Record name | 9-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879-08-3 | |
| Record name | 9-Ethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Ethylguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-ETHYLGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A31S01JPR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


